molecular formula C5H3ClN2O2 B1278066 5-chloropyrimidine-2-carboxylic Acid CAS No. 38275-61-5

5-chloropyrimidine-2-carboxylic Acid

Cat. No. B1278066
CAS RN: 38275-61-5
M. Wt: 158.54 g/mol
InChI Key: QAHZTYHFUHDFAW-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The chlorine atom at the 5th position and the carboxylic acid group at the 2nd position are functional groups that can participate in various chemical reactions, making this compound a versatile intermediate in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5-(2-haloethyl)pyrimidine derivatives involves the introduction of iodine and chlorine atoms into the C-5 side chain by reacting 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride, respectively . Another approach for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of benzyl acetoacetate with methylurea and aldehydes to produce dihydropyrimidinecarboxylic acids . Additionally, cyclization of N-(cyanovinyl)formamidine intermediates in the presence of dry HCl has been used to synthesize 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods. X-ray crystallography has been used to determine the structure of intermediates and final products, revealing details such as planarity and hydrogen bonding patterns . For example, the structure of α-(1-carbamyliminomethylene)-γ-butyrolactone, an intermediate in the synthesis of haloethylpyrimidines, was determined to deviate very slightly from planarity and form one-dimensional chains of edge-fused rings through hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions due to their reactive functional groups. The carboxylic acid group can be converted into acid azides, which can then undergo Curtius rearrangement to form urethanes . The halogen atoms in the pyrimidine ring can participate in halogen bonding, which is significant in the formation of cocrystals and affects the solid-state properties of the compounds . The presence of substituents on the pyrimidine ring can also influence the biological activity of the compounds, as seen in the synthesis of pyrazolopyrimidines with moderate anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. The synthesis methods, such as microwave and ultrasound irradiation, can offer advantages like high yields and environmental friendliness . Electrochemical studies and antioxidant activity assays provide insights into the reactivity and potential therapeutic applications of these compounds . The iodine-catalyzed, one-pot synthesis of tetrazolopyrimidines showcases the operational simplicity and eco-friendly nature of some synthetic approaches .

Scientific Research Applications

Co-crystal Design

Research involving 4-amino-5-chloro-2,6-dimethylpyrimidine, a close relative of 5-chloropyrimidine-2-carboxylic acid, highlights its use in the design of co-crystals with various carboxylic acids. These co-crystals exhibit diverse hydrogen bonding and halogen bonding characteristics, potentially offering applications in materials science and pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Metal-Bearing Pyrimidines Synthesis

5-Pyrimidyllithium species, closely related to 5-chloropyrimidine-2-carboxylic acid, have been synthesized demonstrating stability when flanked by electron-withdrawing groups like chlorine. This synthesis yields 5-carboxylic acids, indicating potential in organic synthesis and material science (Schlosser, Lefebvre, & Ondi, 2006).

Facile Synthesis of Halogen-Pyrimidine Carboxylic Acids

A facile synthetic approach to 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids, closely related to 5-chloropyrimidine-2-carboxylic acid, has been developed. This synthesis method could have implications in the preparation of derivatives for pharmaceutical research (Blyumin, Neunhoeffer, & Volovenko, 2007).

Oligonucleotide Synthesis

Research on the synthesis of oligonucleotides containing 5-chlorocytosine, a derivative of 5-chloropyrimidine, suggests potential applications in studying DNA-protein interactions and mutagenesis, which are critical in genetics and molecular biology (Kang, Burdzy, Liu, & Sowers, 2004).

Antimicrobial Activities

Studies on derivatives of 5-chloropyrimidine-2-carboxylic acid show potential antimicrobial activities, indicating its utility in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Metal Complex Studies

Research on metal complexes involving pyrimidine carboxylic acids demonstrates their utility in coordination chemistry and materials science. Such studies could lead to new insights in the field of inorganic chemistry (Świderski et al., 2019).

Tricyclic Compound Synthesis

Intramolecular Friedel-Crafts cyclization of chloropyrimidine derivatives has been explored for the synthesis of tricyclic compounds, which may have applications in pharmaceutical research and drug discovery (Yang, Che, Dang, Wei, Gao, & Bai, 2005).

Crystal Engineering

The preparation of ligands like 4- and 5-carboxylic acid pyrimidine for coordination complexes underlines their importance in crystal engineering, which can have implications in materials science and pharmaceuticals (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).

Microwave-Assisted Synthesis

Microwave-assisted synthesis methods for derivatives of 5-chloropyrimidine-2-carboxylic acid highlight the efficiency in producing such compounds, suggesting potential in accelerating chemical research and pharmaceutical development (Hesse, Perspicace, & Kirsch, 2007).

Safety And Hazards

5-Chloropyrimidine-2-carboxylic Acid is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

5-chloropyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHZTYHFUHDFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427987
Record name 5-chloropyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloropyrimidine-2-carboxylic Acid

CAS RN

38275-61-5
Record name 5-chloropyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyrimidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Anan, Y Iso, T Oguma, K Nakahara, S Suzuki… - …, 2019 - Wiley Online Library
… Compound 11 was prepared in a manner similar to that for 8 from 43 (39.0 mg, 0.127 mmol) and 5-chloropyrimidine-2-carboxylic acid (26.8 mg, 0.127 mmol) in 88 % yield (50.0 mg, …

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